(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(3-methoxyphenyl)methanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-methoxyphenyl)-[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-14(2)27-19-13-18(21-15(3)22-19)23-8-10-24(11-9-23)20(25)16-6-5-7-17(12-16)26-4/h5-7,12-14H,8-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPPCLPSRJSBGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(3-methoxyphenyl)methanone has attracted attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to its interactions with various biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A piperazine ring which is known for its versatility in drug design.
- A pyrimidine derivative that may contribute to specific biological interactions.
- A methanone moiety that enhances its reactivity.
The molecular formula of the compound is with a molecular weight of 390.5 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The following mechanisms have been proposed based on recent studies:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to various receptors, potentially modulating their activity and influencing signaling pathways within cells.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 18 | 50 |
| Pseudomonas aeruginosa | 12 | 50 |
These results suggest that the compound could be developed as a new antimicrobial agent.
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 10 µM to 25 µM across different cell lines, indicating moderate potency.
Case Studies
- Study on Antimicrobial Efficacy : A recent study explored the effectiveness of the compound against resistant strains of bacteria. Results showed promising activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in antibiotic resistance scenarios.
- Anticancer Research : Another study investigated the effects of this compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls, supporting further investigation into its mechanism as an anticancer drug.
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of (4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(3-methoxyphenyl)methanone?
A multi-step approach is typically employed, involving:
- Coupling reactions : Piperazine derivatives are often functionalized via nucleophilic substitution or Buchwald-Hartwig amination to attach pyrimidine and aryl methanone groups.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency for intermediates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/DCM is critical for isolating high-purity fractions. For structurally similar compounds, yields of 2–5% have been reported in multi-step syntheses .
Q. How can the structural integrity of this compound be validated post-synthesis?
Use a combination of spectroscopic and chromatographic techniques:
- NMR : H and C NMR confirm substituent positions (e.g., isopropoxy, methoxyphenyl) and piperazine connectivity .
- HPLC : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) ensures purity (>95%) and identifies hydrolytic degradation products under stressed conditions (e.g., acidic/basic media) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] for CHNO) .
Q. What analytical methods are suitable for monitoring hydrolytic stability?
- Kinetic studies : Perform pH-dependent hydrolysis in buffered aqueous solutions (pH 1–12) at 25–60°C, sampling at intervals for HPLC analysis. For analogous compounds, pseudo-first-order rate constants () and activation energies () have been calculated .
- Degradation profiling : Identify products via LC-MS/MS, focusing on cleavage of labile groups (e.g., isopropoxy or methoxyphenyl moieties) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for piperazine-methanone derivatives?
- Substituent variation : Synthesize analogs with modifications to the pyrimidine (e.g., replacing isopropoxy with ethoxy) or methoxyphenyl (e.g., 4-methoxy vs. 3-methoxy) groups. Compare bioactivity (e.g., receptor binding) to establish electronic or steric dependencies .
- Molecular docking : Use X-ray crystallography data of related compounds (e.g., PDB ligands with piperazine cores) to model interactions with target proteins .
Q. What experimental design principles apply to optimizing reaction conditions for scale-up?
- Factorial design : Employ a factorial approach to test variables (temperature, solvent ratio, catalyst loading). For example, increasing NaOH concentration in dichloromethane improved yields in a similar SN2 reaction .
- Block randomization : Use split-plot designs to account for batch effects (e.g., reagent lot variability) and reduce confounding .
Q. How can conflicting data on thermal stability be resolved?
- DSC/TGA analysis : Measure decomposition onset temperatures () under inert vs. oxidative atmospheres. Discrepancies may arise from moisture sensitivity or polymorphic transitions. For pyrrolo-pyridine analogs, ranged from 180–220°C .
- Accelerated aging studies : Store samples at 40°C/75% RH for 1–6 months, monitoring purity via HPLC to reconcile stability claims .
Q. What computational methods support electronic property prediction for this compound?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to estimate dipole moments, HOMO-LUMO gaps, and electrostatic potential maps. Solvatochromic shifts in UV-Vis spectra (e.g., in toluene vs. DMSO) validate theoretical predictions .
Methodological Notes
- Safety : Follow strict protocols for handling reactive intermediates (e.g., tert-butyldimethylsilyl-protected compounds). Use PPE and fume hoods, referencing SDS guidelines for piperazine derivatives .
- Data validation : Cross-check spectral data with PubChem or crystallographic databases (e.g., CCDC) to avoid misassignment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
